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molecular formula C9H7BrO3 B8764769 3-Bromo-2-oxo-3-phenylpropanoic acid

3-Bromo-2-oxo-3-phenylpropanoic acid

Cat. No. B8764769
M. Wt: 243.05 g/mol
InChI Key: YDPRODUFXIHLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05663164

Procedure details

12.31 g of phenyl-pyruvic acid and 50 ml of acetic acid were mixed together and then a solution of 12.34 g of bromine in 4 ml of acetic acid was added drop by drop over 1 hour. After the introduction was finished, stirring was continued for 15 minutes, followed by concentration to dryness under reduced pressure. The residue was taken up in 40 ml of dichloroethane and concentrated to dryness under reduced pressure, 30 ml of dichloroethane were added, and crystallization was allowed for 2 hours at 20° C. to obtain 12.6 g of 3-bromo-3-phenyl-pyruvic acid melting at 110° C.
Quantity
12.31 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.34 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8](=[O:12])[C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:13]Br>C(O)(=O)C>[Br:13][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8](=[O:12])[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
12.31 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(C(=O)O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
12.34 g
Type
reactant
Smiles
BrBr
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration to dryness under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure, 30 ml of dichloroethane
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
crystallization
WAIT
Type
WAIT
Details
was allowed for 2 hours at 20° C.
Duration
2 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC(C(C(=O)O)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.6 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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